3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a pyridinylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxybenzene derivative reacts with the pyridazine core.
Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through nucleophilic substitution reactions, where a pyridinylmethylthiol reacts with the pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to understand various biochemical pathways.
Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-13-14-9-11-19-12-10-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBDNJWZNRPYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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